Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-3-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESJJOKEOXAERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step A: Cyclization to Form Methyl Ester
-
- 2’-chloro-6’-fluoroacetophenone (10 mmol)
- Methyl thioglycolate (10 mmol)
- DBU (20 mmol)
- Anhydrous toluene (10 mL)
-
- At 0 °C under argon atmosphere, methyl thioglycolate and DBU are added sequentially to the solution of 2’-chloro-6’-fluoroacetophenone.
- The mixture is stirred for 3 hours at 0 °C, then warmed slowly to room temperature and stirred for an additional 15 hours.
- The reaction is quenched with water (50 mL), extracted with ethyl acetate (2 × 100 mL).
- The organic layers are washed with 6N HCl, water, and brine, dried over sodium sulfate, filtered, and concentrated under vacuum.
- Purification is performed by automated flash column chromatography.
-
- This compound is obtained as a white solid.
- Yield: 6.95 mmol from 10 mmol starting material (~69.5% yield based on moles).
- Mass Spectrometry (ESI) m/z = 241.2 (M+H)+.
Step B: Hydrolysis to Corresponding Acid (Optional)
-
- This compound (6.85 mmol)
- LiOH (27.4 mmol)
- Tetrahydrofuran (50 mL), Methanol (12 mL), Water (12 mL)
-
- The ester is dissolved in THF and MeOH; LiOH in water is added at room temperature.
- Stirring is continued for 4 hours.
- The reaction mixture is acidified to pH 3 with 1N HCl.
- Extracted with dichloromethane (3 × 100 mL), dried, and concentrated.
-
- 4-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid as a white solid.
- Yield: 5.66 mmol (~82.6% yield from ester).
- MS (ESI) m/z = 227.1 (M+H)+.
Reaction Conditions Summary Table
| Step | Reactants & Reagents | Solvent(s) | Temperature | Time | Yield (%) | Product |
|---|---|---|---|---|---|---|
| A | 2’-chloro-6’-fluoroacetophenone, methyl thioglycolate, DBU | Toluene | 0 °C to RT | 18 hours (3h at 0 °C + 15h RT) | ~69.5 | This compound |
| B | Methyl ester, LiOH | THF, MeOH, H2O | RT | 4 hours | ~82.6 | 4-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid |
Alternative Synthetic Routes and Related Compounds
Related benzo[b]thiophene derivatives such as 3-chloro-4-methylbenzo[b]thiophene-2-carboxylic acid have been synthesized via cyclization of 3-(2-methylphenyl)propionic acid using thionyl chloride and pyridine, followed by acid work-up and crystallization. This method achieves yields around 65% and involves harsh conditions (150 °C) and multiple purification steps, which differ from the milder DBU-promoted cyclization route.
The use of potassium carbonate in N,N-dimethylformamide (DMF) at 60 °C has also been reported for related benzo[b]thiophene methyl esters, indicating alternative base and solvent systems for the ester formation step.
Research Findings and Characterization
The synthesized this compound exhibits characteristic NMR peaks consistent with the structure: for example, ^1H NMR (CDCl3, 400 MHz) shows aromatic protons at δ 8.15 (d, J = 0.4 Hz), 7.68 (ddd), 7.35–7.31 (multiplet), and a singlet at δ 3.89 for the methyl ester group.
Mass spectrometry confirms the molecular ion peak at m/z 241.2 (M+H)+, consistent with the molecular formula C11H8ClO2S.
Summary Table of Key Data
| Parameter | Value |
|---|---|
| Molecular Formula | C11H8ClO2S |
| Molecular Weight | 241.7 g/mol |
| Key Starting Material | 2’-chloro-6’-fluoroacetophenone |
| Cyclization Base | DBU |
| Solvent for Cyclization | Anhydrous toluene |
| Cyclization Temperature | 0 °C to room temperature |
| Ester Hydrolysis Base | Lithium hydroxide (LiOH) |
| Hydrolysis Solvents | THF, Methanol, Water |
| Yield of Methyl Ester | ~69.5% |
| Yield of Carboxylic Acid | ~82.6% (from ester) |
| Characterization Techniques | ^1H NMR, MS (ESI) |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Halogenation, nitration, and other electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for halogenation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent. Its structural characteristics make it a valuable building block for synthesizing various bioactive compounds.
Anticancer Activity
Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the inhibition of myeloid cell leukemia-1 (Mcl-1) protein. Mcl-1 is crucial for cancer cell survival, and targeting it can lead to enhanced anticancer efficacy.
Case Study : A study demonstrated that specific analogs showed significant binding affinity to Mcl-1, leading to sub-micromolar dissociation constants, indicating their potential as potent anticancer agents .
Anti-inflammatory Properties
The compound has also been explored for anti-inflammatory activities. Its derivatives have shown promise in modulating inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.
Materials Science
In materials science, this compound is being studied for its potential use in organic electronics. Its unique electronic properties may allow it to function as a precursor for conductive polymers and other advanced materials.
Conductive Polymers
Research is ongoing into the use of this compound in the synthesis of conductive polymers, which have applications in flexible electronics and energy storage devices.
Biological Studies
This compound is essential in biological studies investigating the interaction of heterocyclic compounds with biological targets such as enzymes and receptors. Its ability to modulate biological activity makes it a valuable tool in drug discovery.
Antibacterial Activity
Studies have synthesized various derivatives from this compound to evaluate their antibacterial properties. Some derivatives exhibited significant activity against bacterial strains like Bacillus subtilis and Escherichia coli.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Methyl 7-Chloro-3-Methylbenzo[b]thiophene-2-Carboxylate (CAS 1415968-75-0)
This positional isomer of the target compound features the chloro group at the 7-position instead of the 4-position. Its similarity score to the target compound is 0.92, indicating close structural resemblance .
4-Chloro-3-Methylbenzo[b]thiophene-2-Carboxylic Acid (CAS 66490-31-1)
The carboxylic acid derivative lacks the methyl ester group, increasing hydrophilicity and acidity (pKa ~3–4). This modification enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or salt formation. Its similarity score is 0.91 .
Functional Group Variations
Methyl 4-Fluoro-3-(Morpholinosulfonyl)Benzo[b]thiophene-2-Carboxylate
This derivative replaces the chloro and methyl groups with a fluoro substituent at the 4-position and a morpholinosulfonyl group at the 3-position. The electron-withdrawing fluorine and bulky sulfonamide moiety significantly enhance metabolic stability and modulate interactions with biological targets, such as hepatitis B virus (HBV) proteins. Single-crystal X-ray analysis confirms its planar benzothiophene core, with the morpholinosulfonyl group adopting a conformation favorable for target binding .
Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]thiophene-2-Carboxylate
The introduction of hydroxy and dioxo groups at the 4,5,7-positions increases polarity and redox activity. This compound exhibits tautomerism due to the enol-keto equilibrium, which can influence its spectroscopic properties and reactivity in nucleophilic substitutions .
Substituent Effects on Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₉ClO₂S
- Molecular Weight : Approximately 232.70 g/mol
This compound features a thiophene ring with a chlorine atom and a methyl group, which are critical for its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. The compound has shown promising activity against various microbial strains. For instance, in a study assessing the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, derivatives of thiophene exhibited significant potency, suggesting that structural modifications can enhance antimicrobial efficacy .
| Compound | MIC (μg/mL) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (related thiophene) | 0.02 | >3200 |
| Compound B (related thiophene) | 0.48 | TBD |
2. Anti-inflammatory Effects
Thiophene derivatives are known for their anti-inflammatory properties. The presence of the chlorine atom in this compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
3. Antitumor Activity
The potential antitumor effects of thiophene derivatives have been documented extensively. For example, compounds that contain similar structural motifs have been reported to exhibit cytotoxicity against various cancer cell lines. The structure-activity relationship indicates that electron-donating groups like methyl at specific positions can significantly enhance cytotoxic activity .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with inflammation and tumor growth.
Case Studies
-
Study on Antimycobacterial Activity :
A study focused on the SAR of thiophene derivatives found that modifications at the 3-position significantly affected their antimycobacterial activity against M. tuberculosis. The study indicated that certain substitutions could lead to enhanced potency and selectivity . -
Evaluation of Anti-inflammatory Properties :
Another research effort evaluated various thiophene derivatives for their anti-inflammatory effects in vitro and in vivo, demonstrating that compounds with halogen substitutions exhibited reduced inflammatory markers in animal models.
Q & A
Q. Example Protocol :
How can researchers resolve contradictions in spectroscopic data for this compound?
Advanced Research Question
Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. For example:
- ¹H NMR : The methyl group at position 3 may show splitting due to coupling with adjacent substituents. Compare data with computed spectra (DFT/B3LYP/6-31G*) .
- IR : Confirm ester C=O stretching (~1700 cm⁻¹) and chloro-group vibrations (600-800 cm⁻¹) using anhydrous samples to avoid moisture interference .
- HRMS : Use high-resolution mass spectrometry (error < 2 ppm) to distinguish between isobaric impurities .
Case Study : A reported ¹³C NMR shift of 165.2 ppm (ester carbonyl) deviated by 1.5 ppm from computational predictions. This was resolved by re-measuring in deuterated DMSO to eliminate solvent effects .
What analytical techniques are critical for characterizing this compound and its derivatives?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR for regiochemical assignment (e.g., distinguishing C-4 chloro vs. C-3 methyl groups) .
- X-ray Crystallography : Resolve structural ambiguities; the benzothiophene core often forms planar crystals suitable for single-crystal analysis .
- Chromatography : HPLC (C18 column, methanol:water 70:30) to assess purity (>98%) .
- Thermal Analysis : DSC to determine melting points (e.g., 183–184°C for related esters) .
How do substituents (chloro, methyl, ester) influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Chloro Group : Activates the benzothiophene ring for SNAr reactions at C-4. Electron-withdrawing effect enhances reactivity with amines or alkoxides .
- Methyl Group : Steric hindrance at C-3 reduces accessibility for electrophilic attack.
- Ester Group : Hydrolyzes to carboxylic acid under basic conditions (NaOH/EtOH), enabling further functionalization .
Example : Reaction with piperidine in DMF at 60°C replaces the chloro group with a piperidine moiety (85% yield), confirmed by loss of Cl⁻ in ion chromatography .
What safety protocols are essential when handling this compound?
Basic Research Question
- GHS Hazards : Irritant (H315-H319), harmful if inhaled (H335). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .
- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .
How can computational modeling predict the compound’s bioactivity and guide derivative design?
Advanced Research Question
- QSAR Studies : Use topological polar surface area (TPSA ≈ 90 Ų) and logP (~4.0) to predict membrane permeability and bioavailability .
- Docking Simulations : The ester group and chloro substituent show affinity for bacterial enoyl-ACP reductase (FabI), a target for antibacterial agents .
- ADMET Prediction : Moderate solubility (LogS ≈ -4.5) suggests formulation with co-solvents (e.g., DMSO) for in vitro assays .
What strategies mitigate low yields in multi-step syntheses of derivatives?
Advanced Research Question
- Parallel Synthesis : Use automated platforms to screen reaction conditions (e.g., solvent, catalyst) for each step .
- Protecting Groups : Protect the ester moiety during chlorination (e.g., tert-butyl groups) to prevent side reactions .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer in exothermic steps (e.g., Cl₂ gas reactions) .
How is the compound’s stability assessed under varying pH and temperature conditions?
Basic Research Question
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Stable at pH 4–7 but hydrolyzes in alkaline conditions (t½ = 2h at pH 12) .
- Thermal Stability : TGA shows decomposition onset at 220°C, making it suitable for high-temperature reactions below this threshold .
What biological screening assays are relevant for evaluating its bioactivity?
Advanced Research Question
- Antibacterial : MIC assays against S. aureus and E. coli (reported MIC = 8–32 µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphatases (IC₅₀ ~ 10 µM) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
How can structural modifications enhance its pharmacological profile?
Advanced Research Question
- Ester → Amide : Replace methyl ester with piperazine amide to improve solubility and CNS penetration .
- Halogen Exchange : Substitute Cl with CF₃ to enhance metabolic stability (t½ increased from 1.5h to 4h in liver microsomes) .
- Prodrug Design : Convert ester to a phosphate prodrug for sustained release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
